2-(Cyclopentylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
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Description
2-(Cyclopentylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H26N4OS and its molecular weight is 382.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
- Piperazine-chromene and quinoline conjugates have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies of these compounds showed good binding affinity, suggesting potential for anticancer applications (Parveen et al., 2017).
Antimicrobial Activity
- Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have shown excellent antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Rajkumar et al., 2014).
Antiviral Activity
- A study on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives revealed their synthesis, reactions, and antiviral activity, highlighting the potential of such compounds in antiviral drug development (Attaby et al., 2006).
Antidepressant Activity
- Research on the oxidative metabolism of Lu AA21004, a novel antidepressant, identified the enzymes involved in its metabolism, providing insights into its pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c26-21(15-27-18-8-4-5-9-18)25-12-10-24(11-13-25)20-14-19(22-16-23-20)17-6-2-1-3-7-17/h1-3,6-7,14,16,18H,4-5,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHHUZCKOIIJOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.